molecular formula C10H16O3 B2710230 Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate CAS No. 2375248-91-0

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate

Cat. No. B2710230
CAS RN: 2375248-91-0
M. Wt: 184.235
InChI Key: GMWFENFCQKGHRZ-WTPCLMDXSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of “Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of a similar compound, “Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate”, is C17H21NO4 . It has an average mass of 303.353 Da and a monoisotopic mass of 303.147064 Da .


Chemical Reactions Analysis

The stereochemical control in the synthesis of similar compounds is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Physical And Chemical Properties Analysis

For the similar compound “Methyl (1S,2S,3R,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate”, it has a density of 1.2±0.1 g/cm3, a boiling point of 395.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 81.1±0.4 cm3 .

Scientific Research Applications

Structural Analysis

Research has shown that compounds structurally related to Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate, such as its gold(III) tetrachloride salt form, exhibit unique intra- and intermolecular interactions. These compounds' structural analysis provides insights into their potential applications in molecular design and pharmaceutical development (Wood et al., 2007).

Synthesis of Metabolites

Another aspect of research focuses on synthesizing potential metabolites of related compounds for applications in brain imaging agents. This research involves the creation of hydroxy metabolites, indicating the compound's utility in developing diagnostic tools and understanding brain function (Andersen et al., 1997).

Methodological Advances

Studies also include methodological advancements, such as the development of new synthetic routes to create structurally complex molecules from simple precursors. These methodologies not only expand the toolbox of synthetic chemistry but also pave the way for the creation of novel compounds with potential therapeutic applications (Singh et al., 2008).

Catalytic Applications

Further research has explored the use of related compounds in catalytic applications, demonstrating their potential in facilitating chemical reactions. These findings highlight the compound's role in green chemistry and sustainable chemical processes (Keithellakpam & Laitonjam, 2014).

Future Directions

The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold is an active area of research due to their interesting biological activities . Future work may focus on developing more efficient and stereoselective synthesis methods .

properties

IUPAC Name

methyl (1R,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-9,11H,2-5H2,1H3/t6-,7+,8?,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWFENFCQKGHRZ-QPIHLSAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,5R)-8-hydroxybicyclo[3.2.1]octane-3-carboxylate

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